molecular formula C15H20Cl2N2O4 B3077047 N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine CAS No. 1044148-88-0

N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine

Cat. No. B3077047
CAS RN: 1044148-88-0
M. Wt: 363.2 g/mol
InChI Key: YYJYBIUKRLKJOI-UHFFFAOYSA-N
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Description

“N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine” is a complex organic compound. It contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The ‘2,6-dichloro’ indicates the presence of two chlorine atoms on the 2nd and 6th positions of the pyridine ring. The ‘4-amine’ means there is an amine group (-NH2) attached to the 4th position of the ring. The ‘N,N-Bis(tert-butyloxycarbonyl)’ part suggests that the nitrogen atom of the amine group is bonded to two tert-butyloxycarbonyl (BOC) protecting groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyridine ring, the introduction of the chlorine atoms, and the attachment of the amine group. The BOC groups are typically added to protect the amine during synthesis, as they can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyridine ring, the electronegative chlorine atoms, and the polar amine group protected by the BOC groups. The presence of these different groups would result in a complex interplay of electronic effects, which could be analyzed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the BOC groups could be removed under acidic conditions . The compound could also potentially undergo reactions at the pyridine ring or the chlorine atoms, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative chlorine atoms could impact its solubility, while the aromatic pyridine ring could contribute to its stability .

Scientific Research Applications

Copolymerization Catalysts

N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine derivatives have been utilized in the synthesis of copolymers. For example, amine-bis(phenolate) chromium(III) chloride complexes, incorporating similar tetradentate amine-bis(phenolate) ligands, have been used to catalyze the copolymerization of cyclohexene oxide and carbon dioxide (Devaine-Pressing, Dawe, & Kozak, 2015).

Synthesis of Poly(pyridine–imide)s

The compound has been involved in the synthesis of aromatic diamine monomers, which are key components in the production of poly(pyridine–imide)s. These polymers have been noted for their good solubility in polar solvents and high thermal stability (Lu et al., 2014).

Reagent for Protected Guanidines Synthesis

A derivative of N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine has been developed as a reagent for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent offers increased reactivity and yields in both solution and resin-bound amines (Yong et al., 1999).

Dimerization in Organic Chemistry

This compound has also been used in the dimerization of tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids, forming specific pyrrolidine analogs, which are important in organic chemistry and pharmaceutical synthesis (Leban & Colson, 1996).

Catalysts for Hydrocarbon Oxidation

In the field of catalysis, tridentate donor ligands derived from this compound have been used to create cobalt complexes. These complexes have shown effectiveness as catalysts in the homogeneous selective oxidation of saturated hydrocarbons, such as n-octane (Soobramoney, Bala, & Friedrich, 2014).

Synthesis of Protected Bis(2-benzimidazolylmethyl)amines

N-tert-Butoxycarbonyl-protected 2-chloromethylbenzimidazole, a related compound, has been used in synthesizing bis(2-benzimidazolylmethyl)amines, which are key intermediates in various chemical syntheses (Martínez-Alanis et al., 2010).

Grignard Reagent Alkylation

Iron(III) amine-bis(phenolate) complexes, related to the compound, have been used in the alkylation of aryl Grignard reagents, demonstrating their importance in organic synthetic methods (Qian, Dawe, & Kozak, 2011).

Synthesis of Polyamides and Polyimides

The compound's derivatives have been involved in the synthesis of novel aromatic polyamides and polyimides, which are known for their high thermal stability and good solubility in organic solvents (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as an intermediate in the synthesis of other compounds, its role would likely involve the transfer of the protected amine group to another molecule .

Future Directions

Future research could explore the synthesis of this compound, its potential uses, and its physical and chemical properties. This could include developing more efficient synthesis methods, investigating potential applications in chemical or pharmaceutical industries, and conducting detailed studies of its properties .

properties

IUPAC Name

tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJYBIUKRLKJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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